molecular formula C15H12N2O B11875591 4-Benzylquinazolin-2(1H)-one

4-Benzylquinazolin-2(1H)-one

Katalognummer: B11875591
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: XLZPHYYLLXNERM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzylquinazolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a benzyl group attached to the fourth position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

  • Cyclization of 2-Aminobenzylamine with Benzyl Cyanide:

      Reaction Conditions: The reaction typically involves heating 2-aminobenzylamine with benzyl cyanide in the presence of a suitable catalyst, such as sodium ethoxide, under reflux conditions.

      Mechanism: The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the quinazolinone ring.

  • Condensation of Anthranilic Acid with Benzylamine:

      Reaction Conditions: Anthranilic acid is reacted with benzylamine in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions.

      Mechanism: The reaction involves the formation of an amide intermediate, which undergoes cyclization to yield 4-benzylquinazolin-2(1H)-one.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation:

      Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 4-benzylquinazolin-2(1H)-one.

      Major Products: Oxidation can lead to the formation of quinazolinone derivatives with additional functional groups.

  • Reduction:

      Reagents and Conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce this compound.

      Major Products: Reduction can result in the formation of dihydroquinazolinone derivatives.

  • Substitution:

      Reagents and Conditions: Electrophilic substitution reactions can be carried out using reagents such as halogens or alkylating agents.

      Major Products: Substitution reactions can introduce various functional groups at different positions on the quinazolinone ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-Benzylquinazolin-2(1H)-one is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers have explored its interactions with biological targets to develop new therapeutic agents.

Medicine: Due to its diverse biological activities, this compound has been investigated as a potential lead compound for drug development. Its derivatives have shown promise in preclinical studies for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for the synthesis of high-value products.

Wirkmechanismus

The mechanism of action of 4-benzylquinazolin-2(1H)-one is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities.

Molecular Targets and Pathways:

    Enzyme Inhibition: this compound can inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes.

    Receptor Binding: The compound can bind to specific receptors, modulating signal transduction pathways and influencing cellular responses.

    DNA Intercalation: Some derivatives of this compound can intercalate into DNA, disrupting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

    4-Phenylquinazolin-2(1H)-one: Similar structure with a phenyl group instead of a benzyl group.

    4-Methylquinazolin-2(1H)-one: Similar structure with a methyl group instead of a benzyl group.

    4-Chloroquinazolin-2(1H)-one: Similar structure with a chloro group instead of a benzyl group.

Uniqueness of 4-Benzylquinazolin-2(1H)-one:

  • The presence of the benzyl group at the fourth position provides unique steric and electronic properties, influencing its reactivity and biological activity.
  • The benzyl group can participate in additional interactions, such as π-π stacking, enhancing its binding affinity to molecular targets.

Eigenschaften

Molekularformel

C15H12N2O

Molekulargewicht

236.27 g/mol

IUPAC-Name

4-benzyl-3H-quinazolin-2-one

InChI

InChI=1S/C15H12N2O/c18-15-16-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18)

InChI-Schlüssel

XLZPHYYLLXNERM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=C3C=CC=CC3=NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.